Cas no 3464-63-9 (Voacangine Hydroxyindolenine)

Voacangine Hydroxyindolenine structure
Voacangine Hydroxyindolenine structure
Product Name:Voacangine Hydroxyindolenine
CAS No:3464-63-9
MF:C22H28N2O4
MW:384.468726158142
CID:919393
PubChem ID:328232
Update Time:2025-04-19

Voacangine Hydroxyindolenine Chemical and Physical Properties

Names and Identifiers

    • Voacangine Hydroxyindolenine
    • 9α-Hydroxy-9-hydro-16-dehydro-12-methoxyibogamine-18-carboxylic acid methyl ester
    • 7-Hydroxy-1-dehydrovoacangine
    • 9H-Voacangine, 9-hydroxy-
    • 9-hydroxy-12-methoxy-16,17-didehydro-9H-ibogamine-18-carboxylic acid methyl ester
    • AC1L726E
    • NSC306220
    • VOACANGINE-7-HYDROXYINDOLININE
    • 7alpha-Hydroxyvoacangine indolenine
    • Ibogamine-18-carboxylic acid,17-didehydro-9,17-dihydro-9-hydroxy-12-methoxy-, methyl ester, (9.alpha.)-
    • NSC-306220
    • 7alpha-Voacangine hydroxyindolenine
    • 3464-63-9
    • DTXSID20316736
    • methyl (15S,17R)-17-ethyl-10-hydroxy-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4(9),5,7-tetraene-1-carboxylate
    • Inchi: 1S/C22H28N2O4/c1-4-14-9-13-11-21(20(25)28-3)18(14)24(12-13)8-7-22(26)16-10-15(27-2)5-6-17(16)23-19(21)22/h5-6,10,13-14,18,26H,4,7-9,11-12H2,1-3H3/t13-,14+,18+,21+,22-/m1/s1
    • InChI Key: AVRFPRAAVSCSSZ-RCJJNBIHSA-N
    • SMILES: C1(=CC2[C@@]3(CCN4C[C@@H]5C[C@@H]([C@H]4[C@](C5)(C(OC)=O)C3=NC=2C=C1)CC)O)OC

Computed Properties

  • Exact Mass: 384.20490738g/mol
  • Monoisotopic Mass: 384.20490738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 696
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.4Ų
  • XLogP3: 1.154
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